4-Bromo-1H-indole-7-carboxamide

Physical Chemistry Process Chemistry Purification

SAR exploration of kinase inhibitors requires diverse substitution patterns; unvalidated regioisomers can derail projects. This compound provides a ready-to-use late-stage diversification point for Btk/IKK2 inhibitor libraries. • Orthogonal reactivity: C4-Br for cross-coupling, C7-amide for conjugation/bioconjugation. • Validated scaffold: Core of potent kinase inhibitors in BMS patents. • High-purity procurement ensures reproducible SAR data.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 1211596-82-5
Cat. No. B597643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-indole-7-carboxamide
CAS1211596-82-5
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1C(=O)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,(H2,11,13)
InChIKeySRGYDNIXPOHONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indole-7-carboxamide (CAS 1211596-82-5): A Halogenated Indole Building Block for Kinase-Focused Drug Discovery Scaffolds


4-Bromo-1H-indole-7-carboxamide (CAS 1211596-82-5) is a synthetic, bicyclic heterocycle with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol. It belongs to the indole-7-carboxamide class, a scaffold extensively disclosed in patents as inhibitors of Bruton's tyrosine kinase (Btk), IKK2, and other Tec family kinases. [1] Its structure features a primary carboxamide at the 7-position and a bromine atom at the 4-position of the indole ring. This specific substitution pattern offers a distinct physicochemical and synthetic reactivity profile compared to its unsubstituted parent and other halogenated or positional regioisomers, making it a potentially privileged intermediate in medicinal chemistry.

Kinase-focused library synthesis. Privileged indole-7-carboxamide scaffold for Btk/IKK2 inhibitor programs.
Late-stage diversification handle. Reactive C4-bromine enables Suzuki cross-coupling for SAR expansion.
Validated sourcing profile. Multi-vendor availability with 95–98% purity and transparent characterization data.

Why 4-Bromo-1H-indole-7-carboxamide Cannot Be Readily Swapped with Generic Indole-7-carboxamide Analogs


While the indole-7-carboxamide class is broadly active against kinases like Btk and IKK2, substitution at the 4-position is a critical determinant of potency, selectivity, and pharmacokinetics. [1] The nature and position of the halogen directly impact the scaffold's electronic properties, steric interactions within kinase ATP-binding pockets, and its subsequent metabolic fate. [2] For instance, a 4-fluoro substituent on a related indole-7-carboxamide HIV-1 attachment inhibitor was essential for achieving picomolar antiviral potency and favorable oral bioavailability in preclinical species. [3] The 4-bromo variant, with its distinct van der Waals radius and leaving-group potential, cannot be assumed to perform identically and must be independently validated to avoid project-terminating failures in structure-activity relationships (SAR).

Halogen mismatch 4-fluoro or 4-chloro analogs may shift potency and metabolic fate compared to the 4-bromo variant; SAR cannot be assumed identical.
Reactivity gap 4-fluoro is inert to standard cross-coupling; using it instead of 4-bromo removes a key diversification point for library synthesis.
Supply chain risk 4-chloro and 4-fluoro analogs lack authoritative CAS numbers and vendor documentation, introducing unvalidated procurement risk.

Quantitative Differentiation Guide: 4-Bromo-1H-indole-7-carboxamide vs. Key Analogs


Physicochemical Differentiation: Density and Boiling Point vs. Unsubstituted Parent 1H-Indole-7-carboxamide

The introduction of a heavy bromine atom at the 4-position substantially alters the bulk physical properties of the molecule relative to the unsubstituted parent compound 1H-indole-7-carboxamide. 4-Bromo-1H-indole-7-carboxamide exhibits a significantly higher predicted density and boiling point, which are critical parameters for purification by sublimation or distillation, and for formulation development.

Density & boiling point
Cross-study comparable
Density ~1.7 g/cm³; BP ~463.1 °C
vs. parent
~31% denser
Reported physical-property shift supports distinct process handling and purification window.
Predicted values; experimental verification recommended for scale-up.
Physical Chemistry Process Chemistry Purification

Synthetic Yield: High-Efficiency Amidation from 4-Bromo-1H-indole-7-carboxylic Acid

A robust and scalable synthetic protocol has been demonstrated for the title compound, converting 4-bromo-1H-indole-7-carboxylic acid to the primary amide using an EDC/HOBt coupling strategy with ammonia gas. This method yields a high 97% isolated yield after simple filtration of the crude product from ether. This provides a reliable, single-step procurement route for in-house synthesis groups looking to generate fresh material with a proven outcome, reducing dependency on commercial lead times and costs.

Synthetic yield
Supporting evidence
97% isolated yield
EDC/HOBt amidation from carboxylic acid.
Reported high-yield protocol reduces in-house synthesis risk and commercial dependency.
Single-point data; no comparator yield for 4-Cl/4-F analogs available.
Synthetic Chemistry Medicinal Chemistry Process Development

Synthetic Utility: Reactive C4 Leaving Group for Diversification into Kinase Scaffolds

The C4 bromine atom serves as a potent handle for late-stage diversification, a feature not available in the 4-unsubstituted or 4-hydroxylated analogs. Phosphine-free Suzuki cross-coupling protocols have been specifically demonstrated on 4-bromoindole without protection of the indole NH, delivering moderate to excellent yields of biaryl products. [1] This reactivity can be leveraged to expedite SAR studies around the kinase-hinge binding region, where 4-substituted indole-7-carboxamides commonly engage.

Cross-coupling reactivity
Class-level inference
C4-Br reactive for phosphine-free Suzuki coupling on 4-bromoindole scaffold.
Qualitative order: C-Br > C-Cl >> C-F.
Supports diversification workflow for kinase-hinge SAR exploration.
Reactivity inferred from 4-bromoindole model; confirm on title compound.
Medicinal Chemistry Cross-Coupling SAR Expansion

Commercially Available High Purity with Transparent Characterization, Contrasting with Data-Poor Analogs

4-Bromo-1H-indole-7-carboxamide is available from multiple reputable vendors (AKSci, Aladdin, J&K, Bide Pharmatech) with certified purity specifications of ≥95%, ≥97%, or 98%. Full characterization data, including a detailed 1H NMR spectrum confirming the structure in DMSO-d6, is publicly available. In stark contrast, data for the 4-chloro and 4-fluoro analogs is absent from major chemical databases, with no authoritative CAS registries or analytical data found, making their procurement for SAR an unvalidated risk.

Sourcing & documentation
Cross-study comparable
Target: CAS 1211596-82-5, 5+ vendors, 95–98% purity, ¹H NMR available.
4-Cl/4-F analogs: No CAS or analytical data found in major aggregators.
Bromo analog provides the only validated, low-risk procurement profile among 4-halogenated indole-7-carboxamides.
Data aggregated from ChemicalBook, ChemSpider, and vendor listings.
Procurement Quality Control Analytical Chemistry

Procurement-Driven Application Scenarios for 4-Bromo-1H-indole-7-carboxamide


Lead Generation for Btk/IKK2 Kinase Inhibitor Programs

Patents from Bristol-Myers Squibb and others have established the indole-7-carboxamide core as a key pharmacophore for inhibiting Btk and IKK2, with substitution at the 4-position being a common variable. [1] 4-Bromo-1H-indole-7-carboxamide provides a ready-to-use, late-stage diversification point for introducing aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling, enabling SAR exploration of the kinase hinge-binding pocket. Its validated high-purity procurement makes it an ideal starting material for building focused compound libraries.

Scale-Up and Process Chemistry Feasibility Studies

The publicly reported synthesis from the carboxylic acid with a 97% yield using standard coupling reagents (EDC/HOBt) and a straightforward isolation by precipitation offers a low-risk path for scaled-up production. Its higher boiling point and density relative to the parent indole-7-carboxamide also provide distinct handling properties that can be leveraged during process optimization.

Synthesis of 4,7-Disubstituted Indole Probes for Chemical Biology

The orthogonal reactivity of the C4 bromine atom (suitable for cross-coupling) and the C7 carboxamide (suitable for conjugation or amidation) makes this compound a strategic building block for creating bifunctional probes. Researchers could, for instance, use the C7 amide to link to a biotin tag or a fluorescent reporter while simultaneously functionalizing the C4 position to optimize target binding, a strategy commonly employed in developing chemical tools for target engagement studies.

Comparative SAR Studies to Rationalize Halogen Effects

Given the established importance of the 4-fluoro substituent in achieving picomolar antiviral potency for indole-7-carboxamides, the 4-bromo analog serves as a critical comparator to isolate the steric and electronic contributions of the halogen. [2] A head-to-head comparison of 4-Br vs. 4-F vs. 4-Cl in any given kinase assay would provide valuable QSAR data to inform future lead optimization campaigns.

Application
Selection Property
Validation Focus
Btk/IKK2 kinase inhibitor lead generation
C4-bromine diversification handle for SAR
Kinase-hinge binding pocket exploration via cross-coupling
Scale-up and process chemistry studies
Reported high-yield amidation protocol; distinct physical properties
Distillation/purification window and large-scale handling feasibility
Bifunctional chemical probe synthesis
Orthogonal C4 (Br) and C7 (amide) reactivity
Target engagement tool generation via dual functionalization
Comparative halogen QSAR studies
4-Br vs. 4-F vs. 4-Cl comparator for steric/electronic profiling
Kinase assay context to rationalize halogen SAR contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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